molecular formula C12H23NO B13961836 (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol

(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol

Cat. No.: B13961836
M. Wt: 197.32 g/mol
InChI Key: LOYHEJMOPMFTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The compound’s molecular formula is C12H23NO, and it has a molecular weight of 197.32 g/mol . The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic core followed by functionalization at the desired positions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, industrial production often incorporates environmentally friendly practices to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can result in the formation of halides, ethers, or other functionalized derivatives .

Scientific Research Applications

(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use the compound to study its effects on biological systems.

    Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific substitution pattern and functional groups. The presence of the isopropyl group and the hydroxyl group at specific positions imparts distinct chemical and physical properties to the compound. These unique features make it valuable in various applications, from chemical synthesis to biological research .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(2-propan-2-yl-2-azaspiro[4.4]nonan-8-yl)methanol

InChI

InChI=1S/C12H23NO/c1-10(2)13-6-5-12(9-13)4-3-11(7-12)8-14/h10-11,14H,3-9H2,1-2H3

InChI Key

LOYHEJMOPMFTDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.